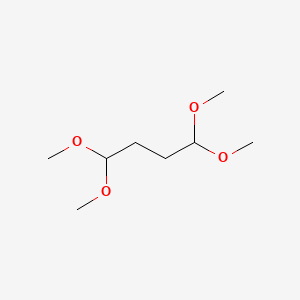

1,1,4,4-Tetramethoxybutane

概要

説明

1,1,4,4-Tetramethoxybutane is a chemical compound that has been studied in various contexts due to its potential applications in organic synthesis. While the provided papers do not directly discuss 1,1,4,4-Tetramethoxybutane, they do provide insights into related compounds that can inform our understanding of its chemical behavior and applications.

Synthesis Analysis

The synthesis of related compounds such as 1,1,4,4-tetranitrobutane-2,3-diol has been achieved through the reaction of dinitromethane potassium salt with glyoxal, indicating that similar strategies could potentially be applied to synthesize 1,1,4,4-Tetramethoxybutane . Additionally, the synthesis of 3,3,4,4-tetraethoxybut-1-yne through the ring opening of a dibromo-chloro-diethoxymethylcyclopropane suggests that etherification reactions might be a viable pathway for synthesizing tetramethoxy derivatives .

Molecular Structure Analysis

X-ray crystal structure analysis has been performed on 1,1,4,4-tetranitrobutane-2,3-diol, revealing that the conformation of the molecule is significantly stabilized by electrostatic interactions . This insight could be extrapolated to suggest that 1,1,4,4-Tetramethoxybutane may also exhibit a stable conformation due to similar intramolecular forces, although direct studies on this compound would be necessary to confirm such hypotheses.

Chemical Reactions Analysis

The related compound (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol has been used extensively as a protecting group for boronic acids in asymmetric synthesis . This indicates that methoxy groups in the 1,1,4,4-tetramethoxybutane structure could potentially serve similar roles in protecting functional groups during chemical transformations. Furthermore, the instability of 3,3,4,4-tetraethoxybut-1-yne in acidic conditions leading to deketalization suggests that 1,1,4,4-Tetramethoxybutane might also undergo similar reactions under acidic conditions .

Physical and Chemical Properties Analysis

The thermal stability of 3,3,4,4-tetraethoxybut-1-yne up to 150°C suggests that 1,1,4,4-Tetramethoxybutane may also exhibit stability at elevated temperatures . The stability of the compound in neutral and basic aqueous solutions is also noted, which could be relevant for the storage and handling of 1,1,4,4-Tetramethoxybutane . However, the specific physical and chemical properties of 1,1,4,4-Tetramethoxybutane would need to be determined through experimental studies.

科学的研究の応用

1. Computational Analysis and Inclusion Complexes

1,1,4,4-Tetramethoxybutane has been investigated for its potential in forming inclusion complexes. For instance, Barton et al. (2013) identified (+)-(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetrol (TETROL) as an efficient host compound for forming inclusion complexes with pyridine and methylpyridine. This research highlights its utility in computational and crystallographic analyses, with a focus on the butane backbone adopting a rigid anti-conformation (Barton et al., 2013).

2. Synthesis of New Chemical Compounds

The synthesis of new chemical compounds using 1,1,4,4-tetramethoxybutane as a precursor has been a subject of research. Bonacorso et al. (2009) described the synthesis of a new precursor from the trifluoroacetylation reaction of 1,1,3,3-tetramethoxybutane, leading to new series of dihydro-pyrazoles and aromatic pyrazoles (Bonacorso et al., 2009).

3. Asymmetric Organic Synthesis

In the realm of asymmetric organic synthesis, tartrate-derived 1,1,4,4-tetramethoxybutane compounds have been extensively utilized. Berg et al. (2012) explored its use as a protecting group for boronic acids, enabling access to various pure organoboron reagents and intermediates (Berg et al., 2012).

4. Atmospheric Chemistry and Physical State Analysis

The compound has also been studied in the context of atmospheric chemistry. Lessmeier et al. (2018) synthesized 2-methylbutane-1,2,3,4-tetraol, an oxidation product of isoprene, and investigated its physical phase state in aerosols, providing insights into the behavior of isoprene-derived secondary organic aerosols (Lessmeier et al., 2018).

5. Clathrate Formation

Research on the formation of clathrates using 1,1,4,4-tetramethoxybutane derivatives has been reported. Barton et al. (2015) found that TETROL functions as an effective host for cyclohexanone and methylcyclohexanones, forming clathrates in unique conformations [(Barton et al., 2015)](https://consensus.app/papers/clathrates-tetrol-further-aspects-selective-inclusion-barton/1e8332c8ae6156d1a0cde9e97000ae33/?utm_source=chatgpt).

6. Synthesis of Novel Derivatives

The synthesis of novel derivatives involving 1,1,4,4-tetramethoxybutane has been a topic of interest. For example, Kuznetsov et al. (2015) conducted a condensation of tetramethylenediethylenetetramine with various derivatives of 4-phenylbutan-2-one, leading to the creation of fragrant compounds like 1-benzyl-3,6-diazahomoadamantan-9-one (Kuznetsov et al., 2015).

7. Exploration in Photochemistry

The compound's role in photochemistry has also been explored. Buys et al. (2010) studied the photochemistry of cyclic α-oxo oxime methyl ethers and their acyclic analogue, including 1,1,4,4-tetramethoxybutane derivatives, at λ 254 nm in acetonitrile (Buys et al., 2010).

8. DNA-Protein Cross-Linking Studies

Significantly, 1,1,4,4-tetramethoxybutane has been studied for its ability to induce DNA-protein cross-linking. Research by Michaelson-Richie et al. (2010) focused on identifying the proteins that form covalent DNA-protein cross-links in the presence of 1,2,3,4-diepoxybutane, a related compound (Michaelson-Richie et al., 2010).

9. Synthesis of Phthalocyanines

Özer et al. (2006) synthesized new tetrakis[bis(pentafluorophenyl)methoxyl] substituted metal-free and metallophthalocyanine complexes using a derivative of 1,1,4,4-tetramethoxybutane, expanding its application in the field of organic electronics (Özer et al., 2006).

10. Catalysis and Acetolysis of Cyclic Ethers

In the field of catalysis, sulfamic acid has been utilized as a catalyst for the acetolysis of cyclic ethers, including tetrahydrofuran, to produce 1,4-diacetoxybutane, a reaction in which 1,1,4,4-tetramethoxybutane derivatives play a crucial role (Wang et al., 2004)

Safety and Hazards

The safety data sheet for 1,1,4,4-Tetramethoxybutane suggests avoiding breathing its mist, gas or vapours and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of fire, dry chemical, foam, or carbon dioxide should be used to extinguish it .

作用機序

Target of Action

1,1,4,4-Tetramethoxybutane is a chemical compound that primarily targets reactive intermediates, such as aldehydes . These intermediates play a crucial role in various biochemical reactions, including polymerization processes .

Mode of Action

The compound interacts with its targets through a process known as acetalization . In this process, 1,1,4,4-Tetramethoxybutane forms a protective layer around the reactive functionalities of the intermediates, such as aldehydes . This protective layer suppresses the involvement of these intermediates in polymerization reactions .

Biochemical Pathways

The primary biochemical pathway affected by 1,1,4,4-Tetramethoxybutane is the polymerization of furan . The compound suppresses the polymerization of furan, an important product from the catalytic pyrolysis of biomass . This suppression is achieved by stabilizing the reactive intermediates involved in the polymerization process .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature . It has a boiling point of 89℃ at 12.8mmHg , indicating that it can be easily vaporized under reduced pressure. This could potentially impact its bioavailability, although further studies are needed to confirm this.

Result of Action

The primary result of 1,1,4,4-Tetramethoxybutane’s action is the suppression of polymerization reactions . By stabilizing reactive intermediates, the compound prevents these intermediates from participating in polymerization, thereby inhibiting the formation of polymers .

Action Environment

The action of 1,1,4,4-Tetramethoxybutane is influenced by the solvent in which it is dissolved . For instance, in methanol, the compound effectively suppresses the polymerization of furan . . This suggests that the efficacy and stability of 1,1,4,4-Tetramethoxybutane can be significantly affected by the environmental conditions in which it is used.

特性

IUPAC Name |

1,1,4,4-tetramethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4/c1-9-7(10-2)5-6-8(11-3)12-4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRGNROMZGSJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCC(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460453 | |

| Record name | 1,1,4,4-tetramethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,4,4-Tetramethoxybutane | |

CAS RN |

6922-39-0 | |

| Record name | 1,1,4,4-tetramethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1,1,4,4-Tetramethoxybutane in organic synthesis?

A1: 1,1,4,4-Tetramethoxybutane serves as a valuable precursor for synthesizing acetylene derivatives. [] A notable example is its use in the preparation of acetylene dicarboxaldehyde dimethyl acetal. The compound undergoes deprotection in the presence of formic acid to yield the desired aldehyde. This synthetic route highlights the utility of 1,1,4,4-Tetramethoxybutane in accessing important building blocks for organic synthesis.

Q2: How is 1,1,4,4-Tetramethoxybutane used in material science?

A2: 1,1,4,4-Tetramethoxybutane, alongside its analog 1,1,5,5-tetramethoxybutane, acts as an effective crosslinking agent for cellulose in aqueous media. [] This crosslinking enhances the material's physicochemical and mechanical properties, expanding its potential applications in various fields. The use of these acetals as crosslinkers offers a safer and more environmentally friendly alternative compared to some traditional, potentially toxic crosslinking agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1312536.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)

![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)